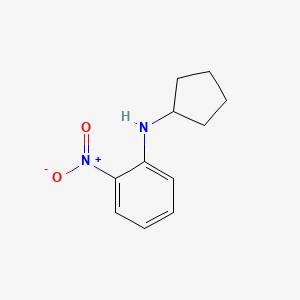
N-cyclopentyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-nitroaniline (NCNA) is an organic compound consisting of a cyclopentyl group attached to an aniline group, with a nitro group attached to the aniline group. It is a colorless solid that is soluble in organic solvents and has a melting point of 146 ˚C. NCNA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Cyclisation of N-acylated Derivatives
The N-acetyl and N-benzoyl derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline, related to N-cyclopentyl-2-nitroaniline, can be cyclised to form various heterocyclic compounds. This process, involving sodium methoxide in methanol, leads to the formation of 2-aryl-1-hydroxybenzimidazoles (Machin et al., 1976).
Catalytic Reduction and Environmental Applications
2-nitroaniline, a compound similar to N-cyclopentyl-2-nitroaniline, is highly toxic and an environmental contaminant. It can be reduced to less toxic o-phenylenediamine using various reducing agents and catalytic systems. These processes have significant implications for environmental science and pollution research (Naseem et al., 2017).
Synthesis of 2-Aryl Quinoxalines
A synthesis strategy for 2-aryl quinoxalines involves tandem N-aroylmethylation-nitro reduction–cyclocondensation, highlighting the role of water as a critical medium. This strategy, applicable to derivatives like N-cyclopentyl-2-nitroaniline, emphasizes the importance of the medium in chemical synthesis (Tanwar et al., 2015).
Wastewater Treatment
Nitroaniline derivatives, including N-cyclopentyl-2-nitroaniline, are used in membrane-aerated biofilm reactors for enhanced wastewater treatment. This process involves simultaneous nitroaniline degradation and nitrogen removal, demonstrating its potential for industrial application in treating toxic wastewater (Mei et al., 2020).
Designing Drug Delivery Systems
Polymers containing oligopeptidyl-p-nitroanilide side-chains, similar in structure to N-cyclopentyl-2-nitroaniline, are designed for efficient degradation by lysosomal enzymes. This design is crucial for developing drug delivery systems that respond to intracellular conditions (Duncan et al., 1983).
Propiedades
IUPAC Name |
N-cyclopentyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-8-4-3-7-10(11)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZSKZOTVXWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

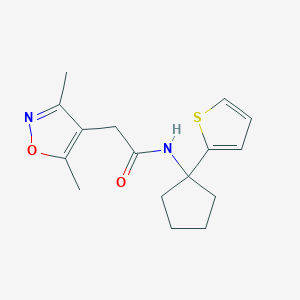
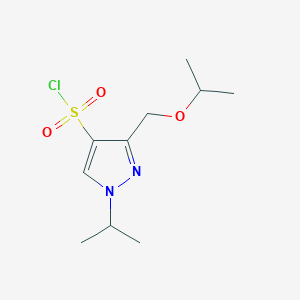


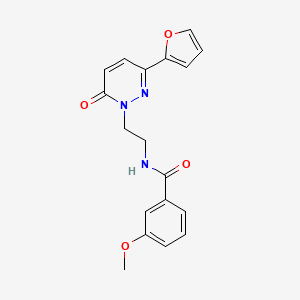


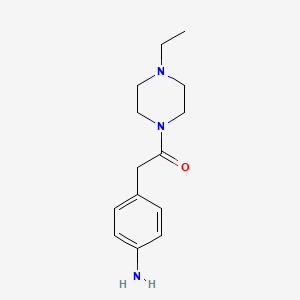
![N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2909128.png)
![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)

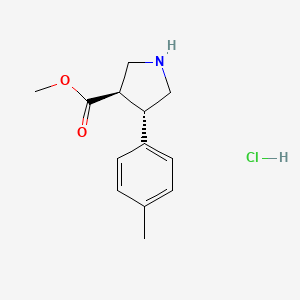
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2909133.png)
![Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate](/img/structure/B2909134.png)